Omberacetam (Standard)
Description
Propriétés
IUPAC Name |
ethyl 2-[[(2S)-1-(2-phenylacetyl)pyrrolidine-2-carbonyl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-2-23-16(21)12-18-17(22)14-9-6-10-19(14)15(20)11-13-7-4-3-5-8-13/h3-5,7-8,14H,2,6,9-12H2,1H3,(H,18,22)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNSMUBMSNAEEN-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1CCCN1C(=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CNC(=O)[C@@H]1CCCN1C(=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80166214 | |
| Record name | Noopept | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80166214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157115-85-0 | |
| Record name | 1-(2-Phenylacetyl)-L-prolylglycine ethy ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=157115-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Noopept | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157115850 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Noopept | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80166214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Phenylacetyl-L-prolylglycine ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OMBERACETAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QBJ98683M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Méthodes De Préparation
Step 1: Synthesis of N-Phenylacetyl-L-Proline
The initial step involves acylating L-proline with phenylacetyl chloride under controlled conditions. As detailed in the ChemicalBook protocol:
Reaction Setup :
- L-proline (3.0 g, 26 mmol) is dissolved in dichloromethane (40 mL) and cooled to 0–5°C in an ice bath.
- Phenylacetyl chloride (4.03 g, 26 mmol) is added dropwise via syringe.
- Potassium carbonate (2.16 g, 15.6 mmol) and hexadecyl trimethyl ammonium bromide (0.15 g, 5 mol%) are introduced as base and phase-transfer catalyst, respectively.
Reaction Conditions :
- The mixture is refluxed for 4.5 hours at 0–5°C.
- Progress is monitored via thin-layer chromatography (TLC).
Workup :
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Solvent System | Dichloromethane/THF (1:1 v/v) | |
| Catalyst | Hexadecyl trimethyl ammonium bromide | |
| Recrystallization Solvent | Ethyl acetate |
Step 2: Condensation with Glycine Ethyl Ester
The second step couples N-phenylacetyl-L-proline with glycine ethyl ester hydrochloride using carbodiimide chemistry:
Activation of Carboxyl Group :
- Dicyclohexylcarbodiimide (DCC, 1.77 g, 8.6 mmol) and 4-dimethylaminopyridine (DMAP, 0.03 g, 3 mol%) are added to N-phenylacetyl-L-proline (2.0 g, 8.6 mmol) in a THF/dichloromethane (1:1 v/v) mixture.
- The reaction is stirred overnight at 0–5°C to form the active ester intermediate.
Nucleophilic Attack :
- Glycine ethyl ester hydrochloride (1.2 g, 8.6 mmol) is introduced, and the mixture is stirred for an additional 24 hours.
Purification :
Mechanistic Insight :
DCC facilitates carboxyl activation by forming an O-acylisourea intermediate, which reacts with the amine group of glycine ethyl ester. DMAP accelerates the reaction by stabilizing the transition state.
Alternative Synthetic Strategies
Isobutyl Chloroformate-Mediated Coupling
A patent-pending method substitutes DCC with isobutyl chloroformate for industrial scalability:
Reaction Protocol :
- Isobutyl chloroformate (1.17 g, 8.6 mmol) is added to N-phenylacetyl-L-proline (2.0 g, 8.6 mmol) in THF/dichloromethane.
- The mixture is stirred for 4 hours at 0–5°C before adding glycine ethyl ester.
Advantages :
Patent-Optimized Large-Scale Synthesis
The RU2289422C2 patent outlines a pharmaceutical-grade synthesis emphasizing purity:
- Key Modifications :
- Uses food-grade solvents (ethanol/water mixtures) for recrystallization.
- Implements in-process controls via HPLC to monitor enantiomeric excess (>99.5%).
Spectroscopic Characterization
Critical analytical data confirming Noopept’s structure include:
Table 1: Spectroscopic Properties of Noopept
Industrial and Regulatory Considerations
Scalability Challenges
Regulatory Compliance
- Pharmaceutical Standards : The RU2289422C2 patent specifies lactose and polyvinylpyrrolidone as excipients for tablet formulations, ensuring stability and bioavailability.
Analyse Des Réactions Chimiques
Types of Reactions: Noopept undergoes various chemical reactions, including hydrolysis, oxidation, and reduction .
Common Reagents and Conditions:
Hydrolysis: In the presence of water and an acid or base catalyst, Noopept can hydrolyze to form N-phenylacetyl-L-prolylglycine.
Oxidation: Oxidizing agents can convert Noopept into its corresponding oxidized forms, although specific conditions and products are less commonly documented.
Reduction: Reducing agents can potentially reduce Noopept, but detailed studies on these reactions are limited.
Major Products Formed: The primary product of hydrolysis is N-phenylacetyl-L-prolylglycine . Other products depend on the specific reagents and conditions used in the reactions.
Applications De Recherche Scientifique
Noopept (N-phenylacetyl-L-prolylglycine ethyl ester) is a nootropic drug recognized for its cognitive-enhancing and neuroprotective properties . Research indicates that Noopept, a dipeptide analog of piracetam, can improve cognitive function and protect against brain damage . It has shown potential in managing Alzheimer's disease (AD), enhancing recovery from brain injuries, and offering neuroprotective benefits .
Scientific Research Applications
Cognitive Enhancement: Noopept has demonstrated the ability to enhance cognitive functions . Studies have shown that it positively influences memory consolidation and retrieval, unlike piracetam, which primarily affects the early stages of memory processing . In clinical trials, Noopept has shown beneficial effects on cognitive functions in patients with mild cognitive impairment (MCI) stemming from cerebro-vascular or post-traumatic origins . It was found to be particularly effective in patients with the amnestic form of MCI .
Alzheimer's Disease (AD) Treatment: Noopept exhibits neuroprotective effects against Aβ-induced toxicity in PC12 cells, a cellular model of AD . It can protect against oxidative damage and calcium overload, which are critical factors in AD pathology . Noopept has also shown promise in preventing ionic imbalances, excitotoxicity, and the accumulation of free radicals and pro-inflammatory cytokines, all typical of brain damage seen in AD .
Neuroprotective Properties: Research indicates Noopept has neuroprotective effects in both in vivo and in vitro models . It protects against various forms of brain ischemia and neuronal damage . Studies have demonstrated that Noopept can reduce the levels of oligomeric forms of α-synuclein, improving neuronal survival against α-synuclein-mediated cytotoxicity .
Anxiolytic Effects: Noopept may have anxiolytic properties . Studies suggest that it increases tonic inhibition in the hippocampus, which may contribute to its anxiety-reducing effects . Its major metabolite has also been shown to induce anxiolytic effects in rodents .
BDNF and NGF Enhancement: Noopept can enhance the intracellular levels of Brain-Derived Neurotrophic Factor (BDNF) by binding to the Tropomyosin Receptor Kinase B (TrkB) receptor in neurons, inducing neurogenesis . It also enhances the levels of Nerve Growth Factor (NGF) in the cortex, further promoting neurogenesis and elevating cortical metabolic activity .
Case Studies and Clinical Trials
- Cognitive Ailments: A study involving 53 individuals with cognitive ailments (37 with vascular cerebral damage and 17 with post-traumatic damage) showed improvements across various parameters . Patients were administered 10mg of Noopept twice daily over 56 days . The results indicated that Noopept improved fatigue, anxiety, irritability, apathy, and affective lability in both groups . Notably, Noopept was more effective than Piracetam in improving the Mini-Mental State Examination (MMSE) scores in post-trauma patients .
- Mild Cognitive Impairment (MCI): Clinical trials have demonstrated the beneficial effects of Noopept on cognitive functions in patients with MCI of cerebro-vascular or posttraumatic origin . These trials highlighted Noopept's efficacy in improving cognitive functions, particularly in patients with the amnestic form of MCI .
- Inflammation and Hyperalgesia: A study on Complete Freund's Adjuvant (CFA)-induced inflammation in animals showed that Noopept significantly decreased hyperalgesia and microglia-dependent BDNF expression . Daily administration of Noopept over 21 days altered the apoptosis process related to microglia activity, indicating its potential in modulating inflammation .
- Reversal of Motor Symptoms: Intranasal administration of a formulation containing Forskolin and Noopept reversed motor symptoms in animal models of Parkinson's disease . This suggests a potential application of Noopept in managing motor-related neurological disorders .
Data Table: Effects of Noopept on PC12 Cells
| Parameter | Effect of Aβ 25-35 | Effect of Noopept Pretreatment |
|---|---|---|
| Cell Viability | Decrease | Improved |
| Apoptosis | Increase | Reduced |
| Intracellular ROS Level | Increase | Reduced |
| Intracellular Calcium | Increase | Reduced |
| Mitochondrial Membrane Potential | Decrease | Enhanced |
| Tau Phosphorylation (Ser396) | Increase | Attenuated |
| Neurite Outgrowth | Alterations/Impairment | Ameliorated |
Mécanisme D'action
Noopept is often compared to other nootropic compounds, particularly those in the racetam family:
Piracetam: Both enhance cognitive function, but Noopept is approximately 1,000 times more potent and has a faster onset of action
Oxiracetam: Similar to Piracetam but with additional stimulant properties, Oxiracetam is less potent than Noopept.
Uniqueness: Noopept’s unique combination of high potency, rapid action, and neuroprotective properties sets it apart from other nootropics .
Comparaison Avec Des Composés Similaires
Structural and Functional Differences
Key Findings :
- Noopept’s HIF-1 activation is absent in piracetam, enabling superior hypoxia adaptation .
- In AD models, Noopept restores neuronal morphology (axon length: 302 µm vs. 129 µm in Aβ-treated cells) and cell survival (2x increase) .
- Piracetam lacks efficacy against tau pathology and Aβ-induced apoptosis .
Other Racetams (Aniracetam, Oxiracetam)
While structurally related to piracetam, these compounds differ from Noopept in key aspects:
- Aniracetam : Modulates AMPA receptors but requires higher doses (750–1,500 mg/day) and lacks HIF-1 or tau-targeting effects .
Glutamatergic Agents (Memantine)
- Synergy: Noopept potentiates memantine’s NMDA receptor modulation but requires dose adjustment to avoid excessive glutamatergic activity .
- Mechanistic Divergence: Memantine blocks pathological Ca²⁺ influx, whereas Noopept directly inhibits ROS and mitochondrial apoptosis .
Activité Biologique
Noopept, chemically known as N-phenylacetyl-L-prolylglycine ethyl ester, is a nootropic compound that has garnered attention for its cognitive-enhancing and neuroprotective properties. This article explores the biological activity of Noopept, focusing on its mechanisms of action, effects on neuronal health, and potential therapeutic applications.
Noopept exhibits several mechanisms that contribute to its biological activity:
- Neuroprotection : Noopept has been shown to protect neurons from oxidative stress and apoptosis. In vitro studies demonstrated that it reduces intracellular reactive oxygen species (ROS) and calcium overload, which are critical factors in neuronal damage. For instance, in experiments with PC12 cells exposed to amyloid-beta (Aβ), Noopept significantly improved cell viability and reduced apoptosis markers .
- Neurotrophic Factor Modulation : Research indicates that Noopept enhances the expression of neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF). Chronic administration of Noopept led to increased mRNA expression of these factors in the hippocampus, suggesting its role in neuronal restoration and cognitive enhancement .
- Anti-inflammatory Effects : Noopept modulates inflammatory responses in the central nervous system. It has been shown to decrease microglial activation and reduce hyperalgesia in models of chronic inflammation, indicating a potential role in managing neuroinflammatory conditions .
Table 1: Summary of Key Studies on Noopept
Case Study Insights
- Neuroprotective Efficacy : In a study involving PC12 cells treated with Aβ 25–35, Noopept was found to significantly enhance cell viability by approximately 230% compared to untreated controls. This effect was attributed to its ability to counteract oxidative damage and restore mitochondrial function .
- Clinical Applications : Comparative studies have shown that Noopept is effective in treating mild cognitive impairment (MCI) associated with various neurodegenerative diseases. Patients receiving Noopept demonstrated significant improvements in cognitive functions compared to those treated with other nootropics like piracetam .
- Diabetes-Induced Neuroprotection : In models of streptozotocin-induced diabetes, Noopept administration prior to toxin exposure resulted in improved metabolic outcomes, including reduced glycemia and enhanced pain sensitivity normalization .
Q & A
Q. What translational gaps exist between Noopept’s preclinical neurogenesis data and human applications?
- Methodological Answer : Preclinical neurogenesis (e.g., rodent BrdU assays) may not reflect human hippocampal plasticity. Bridging this gap requires parallel biomarker studies (e.g., PET imaging of neurogenesis markers like DCX) in early-phase trials. Cross-species transcriptomic analyses identify conserved pathways for targeted validation .
Tables for Methodological Reference
Table 1 : Frameworks for Noopept Research Question Design
Table 2 : Common Pitfalls in Noopept Experimental Design
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
